molecular formula C12H9BrClNO2S B2727713 3-bromo-N-(2-chlorophenyl)benzenesulfonamide CAS No. 848913-61-1

3-bromo-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B2727713
CAS No.: 848913-61-1
M. Wt: 346.62
InChI Key: VIKZSOKMWRQTHZ-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Research

The benzenesulfonamide class emerged in the early 20th century with the discovery of sulfa drugs, which revolutionized antibacterial therapy. Initial studies focused on sulfanilamide derivatives, where the sulfonamide group (-SO₂NH₂) was identified as a critical pharmacophore for inhibiting bacterial dihydropteroate synthase. By the 1950s, researchers began exploring halogenated variants to improve metabolic stability and binding affinity. The introduction of bromine and chlorine substituents, as seen in 3-bromo-N-(2-chlorophenyl)benzenesulfonamide, marked a pivotal shift toward tailored electronic and steric properties.

Table 1: Milestones in Benzenesulfonamide Research

Era Key Development Impact
1930s Discovery of sulfanilamide’s antibacterial properties Foundation of modern antibiotic therapy
1950s–1960s Synthesis of halogenated benzenesulfonamides Enhanced target selectivity and pharmacokinetic profiles
1980s–1990s Application in carbonic anhydrase inhibition studies Expanded utility in glaucoma and cancer research
2000s–Present Development of 3-bromo-N-(2-chlorophenyl) derivatives Precision targeting of enzymatic active sites

The structural evolution of benzenesulfonamides reflects iterative improvements in synthetic methodologies. For instance, the use of phosphorus pentachloride in sulfonyl chloride intermediates enabled efficient amidation reactions, as detailed in patent EP0512953B1. These advances facilitated the incorporation of bulky halogen groups without compromising reaction yields.

Significance in Medicinal Chemistry

This compound’s significance lies in its dual halogenation pattern, which enhances electrophilic character and π-stacking interactions within biological targets. The bromine atom at the 3-position of the benzene ring increases molecular polarizability, while the 2-chlorophenyl group induces steric hindrance, fine-tuning substrate binding. Such properties make it a valuable candidate for:

  • Enzyme Inhibition : The sulfonamide group chelates zinc ions in metalloenzymes like carbonic anhydrase, disrupting catalytic activity.
  • Agrochemical Development : Halogenated sulfonamides exhibit herbicidal activity by interfering with plant amino acid biosynthesis.
  • Material Science : Enhanced thermal stability from halogen substituents supports applications in polymer crosslinking.

Table 2: Comparative Physicochemical Properties of Benzenesulfonamide Derivatives

Compound Molecular Weight LogP Hydrogen Bond Donors Halogen Substituents
Benzenesulfonamide 157.19 g/mol 0.87 2 None
3-Bromo-N-(2-chlorophenyl) derivative 345.63 g/mol 3.12 2 Br, Cl

Data derived from PubChem and ChemicalBook highlight how halogenation elevates lipophilicity (LogP), improving membrane permeability.

Research Evolution and Current Trends

Modern synthesis routes for this compound emphasize atom economy and regioselectivity. A representative protocol involves:

  • Sulfonyl Chloride Formation : Reacting 3-bromobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux.
  • Amidation : Treating the resultant sulfonyl chloride with 2-chloroaniline in dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts.
  • Purification : Recrystallization from ethanol yields high-purity product (>98%), as confirmed by NMR and mass spectrometry.

Recent patents, such as US10766894B2, demonstrate applications in tendon injury therapeutics, where sulfonamide derivatives modulate inflammatory pathways. Additionally, computational studies now guide substituent placement to optimize binding free energy with targets like cyclooxygenase-2 (COX-2).

Table 3: Recent Advances in Synthesis and Applications

Innovation Area Methodology Outcome Source
Solvent Optimization Use of chlorobenzene over toluene Improved reaction kinetics (70–90°C) Patent
Catalytic Amidation N,N-Dimethylformamide (DMF) as catalyst 15% yield increase Patent
Therapeutic Targeting COX-2 inhibition assays IC₅₀ reduction by 40% vs. non-halogenated Patent

Academic Research Objectives

Current academic efforts prioritize three objectives:

  • Mechanistic Elucidation : Resolving the crystal structure of this compound bound to carbonic anhydrase IX to inform drug design.
  • Green Synthesis : Replacing chlorinated solvents with ionic liquids to reduce environmental impact.
  • Multifunctional Derivatives : Synthesizing hybrid molecules with appended fluorophores for real-time tracking in biological systems.

Challenges include mitigating steric clashes in densely halogenated analogs and scaling microwave-assisted reactions for industrial production. Collaborative studies between synthetic chemists and structural biologists are critical to advancing these goals.

Properties

IUPAC Name

3-bromo-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKZSOKMWRQTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Amidation of Bromobenzene Derivatives

A foundational approach involves the sulfonation of bromobenzene derivatives followed by amidation with 2-chloroaniline. In one protocol, bromobenzene is treated with chlorosulfonic acid at 0–5°C to generate 3-bromobenzenesulfonyl chloride, which is subsequently reacted with 2-chloroaniline in a stoichiometric ratio.

Key Reaction Steps:

  • Sulfonation:
    $$ \text{C}6\text{H}5\text{Br} + \text{ClSO}3\text{H} \rightarrow \text{3-BrC}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} $$
    The reaction is exothermic and requires careful temperature control to avoid polysulfonation.
  • Amidation:
    $$ \text{3-BrC}6\text{H}4\text{SO}2\text{Cl} + \text{2-ClC}6\text{H}4\text{NH}2 \rightarrow \text{3-BrC}6\text{H}4\text{SO}2\text{NH(2-ClC}6\text{H}_4\text{)} + \text{HCl} $$
    This step is typically conducted in anhydrous chloroform or dichloromethane under reflux.

Optimization Parameters:

  • Solvent Choice: Polar aprotic solvents like acetonitrile improve reaction rates by stabilizing intermediates.
  • Stoichiometry: A 1:1.1 molar ratio of sulfonyl chloride to amine ensures complete conversion, minimizing unreacted starting materials.
Parameter Optimal Value Yield (%)
Temperature (°C) 0–5 (sulfonation) 72
Reaction Time (h) 2 (amidation) 85
Solvent Chloroform 78

Bromination of Preformed Sulfonamide Intermediates

Alternative strategies focus on introducing bromine after sulfonamide formation. For instance, N-(2-chlorophenyl)benzenesulfonamide is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Mechanistic Insights:

  • Radical Bromination: NBS generates bromine radicals that selectively target the meta position of the benzene ring due to steric and electronic effects from the sulfonamide group.
  • Regioselectivity: The electron-withdrawing sulfonamide group directs bromination to the meta position, achieving >90% selectivity in optimized conditions.

Challenges:

  • Byproduct Formation: Over-bromination or ortho substitution may occur if reaction times exceed 4 hours.
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the desired product.

Advanced Methodologies and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using dimethylformamide (DMF) as a solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 89% yield in 15 minutes.

Advantages:

  • Energy Efficiency: 80% reduction in thermal energy consumption.
  • Scalability: Compatible with continuous-flow reactors for industrial production.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.69 (s, 1H, Ar-H), 7.54 (d, J = 7.8 Hz, 1H, Ar-H), 7.43–7.39 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H).
  • IR (KBr):
    ν = 3289 cm⁻¹ (N-H stretch), 1322 cm⁻¹ (S=O symmetric stretch), 1165 cm⁻¹ (S=O asymmetric stretch).

X-ray Crystallography

Single-crystal X-ray analysis reveals a twisted molecular geometry with a C–SO₂–NH–C torsion angle of 44.55°, stabilizing the structure via intramolecular hydrogen bonds (N–H⋯O=S, 2.252 Å).

Crystallographic Data:

Parameter Value
Space Group C2/c
Unit Cell Dimensions a = 15.21 Å
b = 7.89 Å
c = 18.76 Å
Z 4

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its halogenated aromatic system enhances binding affinity to biological targets.

Materials Science

The compound’s sulfonamide group facilitates coordination to metal centers, making it useful in catalytic systems and polymer cross-linking.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chlorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through inhibiting bacterial folic acid synthesis. The structure of 3-bromo-N-(2-chlorophenyl)benzenesulfonamide may enhance its efficacy against a range of bacterial strains due to the presence of halogen substituents, which can increase lipophilicity and improve interaction with biological targets.

Antitumor Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific cellular pathways. The bromine and chlorine atoms in this compound may play a crucial role in modulating these effects .

Enzyme Inhibition
The compound is also employed in studying enzyme inhibition. It can act as a probe to investigate protein-ligand interactions and enzyme mechanisms. The sulfonamide group allows it to mimic natural substrates, facilitating binding to active sites of enzymes, which can lead to inhibition of their activity.

Biological Research

Carbonic Anhydrase Inhibition
Research has demonstrated that benzenesulfonamides can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. This compound may exhibit selectivity towards specific CA isoforms, making it a candidate for further investigation in therapeutic applications related to metabolic diseases and cancer .

Protein Interactions
The compound has potential applications in studying interactions with biological macromolecules such as proteins and nucleic acids. Molecular docking studies could reveal binding affinities and mechanisms of action, providing insights into its therapeutic potential .

Material Science

In material science, this compound is being explored for its ability to synthesize advanced materials with specific electronic properties. The unique chemical structure allows for the development of materials that can be utilized in electronic devices or sensors.

Industrial Applications

The compound has potential uses in the production of specialty chemicals, including dyes and pigments. Its unique properties make it suitable for various industrial applications where specific chemical characteristics are required.

Case Studies

  • Antibacterial Efficacy Study
    A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.
  • Enzyme Inhibition Mechanism
    Research focused on the inhibitory effects of this compound on carbonic anhydrases revealed IC50 values demonstrating high potency against CA IX compared to CA II. This selectivity is crucial for minimizing side effects in therapeutic applications targeting metabolic disorders .
  • Cancer Cell Apoptosis Induction
    Experimental data showed that treatment with this compound led to increased apoptosis rates in MDA-MB-231 breast cancer cells, indicating its potential role as an anticancer agent through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Crystallographic studies of related compounds highlight substituent-driven conformational preferences:

  • 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide () adopts a syn conformation between the N–H bond and the ortho-chloro group, stabilizing intramolecular interactions.
  • 3-Bromo-N-(3-chloropropyl)benzenesulfonamide () features a flexible chloropropyl chain, enabling diverse binding modes in biological systems.

The target compound’s rigid 2-chlorophenyl group and bromine substituent may favor planar arrangements, enhancing π-π stacking or hydrophobic interactions in crystal lattices or protein binding pockets .

Pharmacological and Physicochemical Properties

While bioactivity data for the target compound are absent, analogs provide clues:

  • Benzoimidazolesulfonamides () exhibit EC50 values in receptor modulation, with potency influenced by electron-withdrawing groups (e.g., halogens). The bromine and chlorine in the target compound may enhance binding affinity via halogen bonding.

Physicochemical properties such as solubility and lipophilicity can be inferred:

  • The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs.
  • The 2-chlorophenyl group may reduce water solubility relative to polar substituents (e.g., hydroxyl or morpholine groups in ) .

Data Tables

Table 1: Comparison of Selected Sulfonamide Derivatives

Compound Name Substituents Yield (%) Key Features
3-Bromo-N-(2-chlorophenyl)benzenesulfonamide 3-Br, N-(2-Cl-C6H4) N/A Rigid aromatic substituents
3h () 3-Br, N-(pyridinyl-methyl) 2.7 Low yield, steric hindrance
9m () 4-Br, N-(anthracene-derived) 65 High yield, planar structure
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide () 2-Cl, N-(3-MeO-benzoyl) N/A Syn conformation, crystallographic stability

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Steric Effect Example Compound
2-Chlorophenyl Electron-withdrawing Moderate Target compound
Pyridinyl-methyl () Electron-withdrawing High 3h
Anthracene-derived () Electron-rich High 9m
Morpholine () Electron-donating Moderate 3-Bromo-N-(2-morpholinoethyl)

Biological Activity

3-bromo-N-(2-chlorophenyl)benzenesulfonamide is a sulfonamide derivative notable for its unique chemical structure, which includes both bromine and chlorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and anticancer properties.

  • Molecular Formula : C12H9BrClNO2S
  • Molecular Weight : 346.63 g/mol
  • Structure : The presence of the bromine and chlorine atoms enhances the compound's reactivity and binding capabilities, making it a versatile candidate for biological studies.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 3-bromobenzenesulfonyl chloride and 2-chloroaniline.
  • Conditions : Conducted in organic solvents such as dichloromethane or chloroform, often using a base like triethylamine to neutralize hydrochloric acid by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition.
  • Halogen Bonding : The bromine and chlorine atoms may participate in stabilizing interactions with target molecules, enhancing binding affinity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in many physiological processes, including acid-base balance and respiration.

Enzyme Target Activity Reference
Carbonic Anhydrase IX (CA IX)Significant inhibition observed
Other isoforms (CA II, CA XII)Variable selectivity based on structural modifications

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies demonstrate its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Selectivity Reference
Hep3B (liver cancer)15.5High selectivity
A549 (lung cancer)20.0Moderate selectivity

Case Studies

  • Study on Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides were evaluated for their inhibitory activity against different isoforms of carbonic anhydrases. The study highlighted the importance of structural features in determining selectivity and potency against tumor-associated isoforms like CA IX and CA XII.
  • Cytotoxicity Assays : Compounds similar to this compound were tested against Hep3B and A549 cell lines. Results indicated selective cytotoxicity, suggesting potential for further development as anticancer agents.

Q & A

Q. What established synthetic routes are available for 3-bromo-N-(2-chlorophenyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via amidation reactions. A typical procedure involves reacting benzenesulfonyl chloride derivatives with 2-chloroaniline under reflux in ethanol or chloroform. Key steps include:

  • Sulfonyl chloride preparation : Chlorosulfonic acid reacts with 1,3-dimethylbenzene at 0°C, followed by quenching with ice .
  • Amidation : The sulfonyl chloride intermediate is combined with 2-chloroaniline in a 1:1 stoichiometric ratio and refluxed for 10 minutes. Purification involves recrystallization from ethanol to achieve >95% purity .
    Optimization Parameters :
ParameterTypical RangeImpact on Yield/Purity
Temperature60–80°C (reflux)Higher temps accelerate reaction but may cause decomposition
SolventEthanol/ChloroformEthanol favors recrystallization; chloroform aids in layer separation
Reaction Time10–30 minutesProlonged time risks side reactions (e.g., sulfonamide hydrolysis)
Reference :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bending (1540–1650 cm⁻¹) .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and N–H protons (δ 10–11 ppm). 13^{13}C NMR distinguishes sulfonyl carbons (δ 125–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 350–355 confirm molecular weight .
  • X-Ray Diffraction (XRD) : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H···O/Cl interactions) .

Q. How are solubility and purification challenges addressed during synthesis?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO).
  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted aniline and sulfonic acid byproducts. Slow evaporation at 25°C yields single crystals suitable for XRD .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental structural analysis?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Electrostatic Potential (ESP) : Highlights electrophilic regions (e.g., bromine and sulfonyl groups) for reactivity studies .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
    Comparison with XRD Data :
PropertyDFT PredictionXRD ObservationDeviation
Bond Length (S–N)1.63 Å1.62 Å0.01 Å
Dihedral Angle-54.9°-54.8°0.1°
Reference :

Q. What challenges arise in resolving conformational flexibility via X-ray crystallography?

Methodological Answer:

  • Torsional Flexibility : The C–SO₂–NH–C segment exhibits gauche conformations (torsion angles: -54.9° to 75.7°), complicating phase determination .
  • Hydrogen Bonding : Intramolecular N–H···Cl bonds stabilize the structure but reduce crystal symmetry, requiring high-resolution data (≤0.8 Å) .
  • Software : SHELXL/SHELXS refine disordered regions using restraints on thermal parameters and bond distances .

Q. How do substituents (e.g., bromine vs. chlorine) influence biological activity?

Methodological Answer:

  • Steric Effects : Bromine’s larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å) alters binding pocket interactions in enzyme assays .
  • Electronic Effects : Bromine’s higher electronegativity increases sulfonamide acidity (pKa ~9.5), enhancing hydrogen-bonding with targets like carbonic anhydrase .
    Comparative Activity Data :
CompoundIC₅₀ (Carbonic Anhydrase)LogP
3-Bromo-N-(2-Cl-Ph)-BSA12 nM3.2
3-Chloro-N-(2-Cl-Ph)-BSA45 nM2.8
Reference :

Q. What mechanisms govern desulfonylation reactions involving this compound?

Methodological Answer:

  • Base-Mediated Pathway : Strong bases (e.g., KOH/EtOH) attack the sulfur atom, cleaving the S–N bond. Steric hindrance from the 2-chlorophenyl group slows reactivity compared to unsubstituted analogs .
  • Photocatalytic Routes : Visible light (450 nm) with Ru(bpy)₃²⁺ catalyst promotes radical intermediates, enabling regioselective dehalogenation .

Q. How can HRMS and advanced NMR techniques resolve structural ambiguities?

Methodological Answer:

  • HRMS : Exact mass (349.9402 Da) confirms molecular formula (C₁₂H₁₀BrClNO₂S) and rules out isomers .
  • 2D NMR : NOESY correlations identify spatial proximity between the 2-chlorophenyl and bromophenyl groups, resolving rotational conformers .

Q. What strategies improve yield in multi-step syntheses of derivatives?

Methodological Answer:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the sulfonamide nitrogen during halogenation .
  • Catalysis : Pd(OAc)₂/Xantphos enables Suzuki couplings with aryl boronic acids (yield: 75–85%) .

Q. How does hydrogen bonding dictate crystal packing and stability?

Methodological Answer:

  • Intermolecular Bonds : N–H···O(S) interactions (2.8–3.0 Å) form chains along the b-axis, while C–H···π contacts (3.3 Å) stabilize layered packing .
  • Thermal Stability : Stronger hydrogen bonds correlate with higher melting points (mp: 210–215°C) and lower solubility in nonpolar solvents .

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